Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-: is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, with a methoxy group attached at the fourth position and a ketone group at the seventh position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Oxidation to form the ketone: The ketone group at the seventh position can be introduced through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, various nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different nucleophiles replacing the methoxy group.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The unique structure of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological studies: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry:
Material science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methoxy and ketone groups.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: The compound with only the ketone group.
Bicyclo[4.2.0]octa-1,3,5-trien-4-methoxy-: The compound with only the methoxy group.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- is unique due to the presence of both the methoxy and ketone groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups allows for a wider range of chemical transformations and interactions with biological targets compared to its similar compounds.
Properties
IUPAC Name |
4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-11-7-3-2-6-4-9(10)8(6)5-7/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHXPZXSOYXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC2=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372932 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-77-2 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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